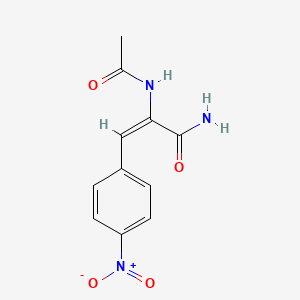
2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine, also known as ALEPH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ALEPH belongs to the class of phenylethylamines, which are known for their psychoactive properties. However, ALEPH has shown promise in treating various medical conditions without causing psychoactive effects.
作用機序
The mechanism of action of 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine involves its ability to inhibit the reuptake of serotonin in the brain. By doing so, 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine increases the levels of serotonin, which in turn, regulates mood, appetite, and sleep. 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine also acts as an agonist for the 5-HT1A receptor, which is a subtype of serotonin receptor. Activation of the 5-HT1A receptor has been found to have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine has been found to have various biochemical and physiological effects. 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine increases the levels of serotonin in the brain, which regulates mood, appetite, and sleep. 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine also acts as an agonist for the 5-HT1A receptor, which has anxiolytic and antidepressant effects. 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine has antioxidant and anti-inflammatory properties, making it a potential candidate for treating neurodegenerative diseases.
実験室実験の利点と制限
One advantage of 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine is its ability to selectively inhibit serotonin reuptake without causing psychoactive effects. This makes it a potential candidate for treating various medical conditions, including depression, anxiety, and addiction. However, one limitation of 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine is its limited availability and high cost, which can hinder its use in lab experiments.
将来の方向性
Future research on 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine could focus on its potential therapeutic applications in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine's antioxidant and anti-inflammatory properties make it a potential candidate for treating these diseases. Future research could also focus on developing more efficient and cost-effective synthesis methods for 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine, making it more accessible for lab experiments. Additionally, further research could investigate the long-term effects of 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine on the brain and the body.
合成法
The synthesis of 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine involves several steps, including the condensation of 2-allylphenol with 2-(2-bromoethyl)-N-methylethanamine, followed by the reduction of the resulting intermediate with lithium aluminum hydride. This process yields 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine as a white crystalline solid.
科学的研究の応用
Recent studies have shown that 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine has potential therapeutic applications in treating various medical conditions, including depression, anxiety, and addiction. 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine has been found to act as a selective serotonin reuptake inhibitor (SSRI), which means it increases the levels of serotonin in the brain. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for treating neurodegenerative diseases.
特性
IUPAC Name |
2-methoxy-N-[2-(2-prop-2-enylphenoxy)ethyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-3-6-13-7-4-5-8-14(13)17-12-10-15-9-11-16-2/h3-5,7-8,15H,1,6,9-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFQHYUQROCTKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCOC1=CC=CC=C1CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[2-(2-prop-2-enylphenoxy)ethyl]ethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5180969.png)
![5-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5180980.png)

![1-[(4-chlorophenyl)acetyl]-2-methylpiperidine](/img/structure/B5180999.png)
![1-benzyl-5-(3-chlorophenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5181005.png)
![N-(2-chlorophenyl)-N'-(1-{1-[oxo(phenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B5181007.png)

![(6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B5181012.png)
![N-[2-(4-methoxyphenyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5181019.png)
![4-[1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl]morpholine](/img/structure/B5181027.png)
![4-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}thiomorpholine](/img/structure/B5181031.png)

![N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(4-morpholinyl)acetamide diethanedioate](/img/structure/B5181047.png)
